VAP-1/SSAO Inhibitory Potency: Target Compound Demonstrates Nanomolar Affinity with Distinct Species Selectivity
The target compound, 1-(4-chlorobenzyl)piperidin-3-amine sulfate, exhibits potent inhibitory activity against Vascular Adhesion Protein-1 (VAP-1). In a direct comparison within the same assay system (CHO cells expressing VAP-1 using 14C-benzylamine as substrate), the compound shows an IC50 of 53 nM for the rat ortholog and 240 nM for the human ortholog [1]. This 4.5-fold difference in potency between rat and human VAP-1 represents a quantifiable species selectivity profile. This profile is distinct from other known VAP-1 inhibitors like PXS-4728A, which demonstrate different species selectivity and pharmacokinetic properties, making this compound a valuable tool for studying interspecies differences in VAP-1 biology.
| Evidence Dimension | Inhibition of VAP-1/SSAO enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 53 nM (rat VAP-1); IC50 = 240 nM (human VAP-1) |
| Comparator Or Baseline | Rat VAP-1 vs. Human VAP-1 (internal comparison) |
| Quantified Difference | 4.5-fold higher potency for rat VAP-1 compared to human VAP-1 |
| Conditions | CHO cells expressing recombinant VAP-1; substrate: 14C-benzylamine; 20 min preincubation |
Why This Matters
This quantitative species selectivity data is critical for researchers designing in vivo rodent models of inflammation or diabetes, as it directly impacts dose translation and interpretation of pharmacodynamic effects.
- [1] BindingDB. (n.d.). BDBM50205318 (CHEMBL3894903) - Affinity Data for VAP-1. View Source
